molecular formula C14H16N2OS B109593 BML-259 CAS No. 267654-00-2

BML-259

Cat. No.: B109593
CAS No.: 267654-00-2
M. Wt: 260.36 g/mol
InChI Key: IGRZXNLKVUEFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BML-259 is a compound belonging to the class of acetamides. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Scientific Research Applications

BML-259 has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BML-259 typically involves the reaction of 2-phenylacetic acid with 5-propan-2-yl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

BML-259 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BML-259 is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a propan-2-yl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRZXNLKVUEFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587883
Record name 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267654-00-2
Record name 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BML-259
Reactant of Route 2
Reactant of Route 2
BML-259
Reactant of Route 3
Reactant of Route 3
BML-259
Reactant of Route 4
Reactant of Route 4
BML-259
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BML-259
Reactant of Route 6
Reactant of Route 6
BML-259
Customer
Q & A

Q1: How does 2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (BML-259) interact with its target in Arabidopsis and what are the downstream effects?

A1: this compound targets CYCLIN DEPENDENT KINASE C;2 (CDKC;2) in Arabidopsis thaliana [, ]. This kinase is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step in the general transcriptional machinery []. By inhibiting CDKC;2, this compound reduces RNA polymerase II phosphorylation, leading to decreased expression of clock-associated genes and ultimately lengthening the Arabidopsis circadian period [, ].

Q2: What structural modifications to this compound have been explored and how do they affect its activity on the Arabidopsis circadian clock?

A2: Structure-function studies revealed that the thiazole ring in this compound is essential for its period-lengthening activity []. Modifications to the acetamide, isopropyl, and phenyl groups were tolerated without significant impact on activity []. Interestingly, replacing the phenyl ring with a thiophenyl ring, as in the analog TT-361, resulted in stronger period-lengthening activity and CDKC;2 inhibition compared to this compound []. This suggests that specific structural modifications can be utilized to modulate the compound's potency and potentially its selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.